3H-spiro[2-benzofuran-1,4'-piperidine]
Overview
Description
3H-Spiro[2-benzofuran-1,4’-piperidine] is a ligand with affinity for melanocortin receptors . It has been shown to bind with low affinity to the melanocortin receptor and act as an agonist . This ligand also has a penetrable structure that allows it to bind to piperidine binding sites .
Molecular Structure Analysis
The molecular formula of 3H-spiro[2-benzofuran-1,4’-piperidine] is C12H15NO . Its InChI code is 1S/C12H15NO/c1-2-4-11-10(3-1)9-14-12(11)5-7-13-8-6-12/h1-4,13H,5-9H2 .Physical And Chemical Properties Analysis
3H-spiro[2-benzofuran-1,4’-piperidine] has a molecular weight of 189.26 . It is a pale yellow solid at room temperature . Its density is 1.1±0.1 g/cm3, and it has a boiling point of 321.3±42.0 °C at 760 mmHg .Scientific Research Applications
Synthesis and Inhibition of Human Peptidyl Prolyl cis/trans Isomerase Pin1
The compound has been used in the synthesis of novel 3H-spiro [1-benzofuran-2-cyclopentan]-3-one skeleton . This compound has been tested for its inhibition of the human peptidyl prolyl cis/trans isomerase Pin1, although it displayed modest to no inhibition .
Pharmaceutical Activity
Spirocyclic benzofuranones, which include the 3H-spiro[2-benzofuran-1,4’-piperidine], have attracted considerable attention due to their pharmaceutical activity .
Anti-inflammatory Activity
Compounds featuring the spirobenzofuranone moiety have been found to display anti-inflammatory activity .
Herbicidal Activity
Spirobenzofuranone compounds have also been found to act as herbicides .
Aromatase Inhibitors
Some spirobenzofuranone compounds act as aromatase inhibitors .
Antimycotic Drug
Aside from griseofulvin, known as an orally active antimycotic drug , synthetic and naturally occurring compounds, which feature the spirobenzofuranone moiety, have been found to display antimycotic activity .
Mechanism of Action
properties
IUPAC Name |
spiro[1H-2-benzofuran-3,4'-piperidine] | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-2-4-11-10(3-1)9-14-12(11)5-7-13-8-6-12/h1-4,13H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOIMOJOKVUNTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=CC=CC=C3CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20439939 | |
Record name | 3H-spiro[2-benzofuran-1,4'-piperidine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20439939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
38309-60-3 | |
Record name | 3H-spiro[2-benzofuran-1,4'-piperidine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20439939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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